molecular formula C14H22O B1237229 (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one CAS No. 65113-95-3

(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one

Katalognummer: B1237229
CAS-Nummer: 65113-95-3
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: QQUWZMIGSXXJFV-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one is an organic compound with a complex structure. It is classified as an α,β-unsaturated ketone, which is a type of compound known for its reactivity in various chemical reactions. This compound is notable for its unique structure, which includes a cyclopentene ring and multiple methyl groups, contributing to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one can be achieved through several methods. One common synthetic route involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This method typically uses oxalic acid as a catalyst to facilitate the dehydration process. Industrial production methods may involve similar dehydration reactions but on a larger scale, often utilizing continuous flow reactors to increase efficiency and yield.

Analyse Chemischer Reaktionen

(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one involves its interaction with various molecular targets. For instance, it can act as an agonist of olfactory receptors, such as OR2AT4, which are G-protein-coupled receptors expressed in human primary keratinocytes . This interaction can lead to biological effects like enhanced hair growth and wound healing by stimulating specific signaling pathways and growth factors like IGF-1.

Vergleich Mit ähnlichen Verbindungen

(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

65113-95-3

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-7,13H,8-9H2,1-5H3/b10-6+

InChI-Schlüssel

QQUWZMIGSXXJFV-UXBLZVDNSA-N

SMILES

CC1=CCC(C1(C)C)CC=C(C)C(=O)C

Isomerische SMILES

CC1=CCC(C1(C)C)C/C=C(\C)/C(=O)C

Kanonische SMILES

CC1=CCC(C1(C)C)CC=C(C)C(=O)C

Key on ui other cas no.

65113-95-3

Synonyme

3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-3-en-2-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.